Cas no 2228314-92-7 (1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde)

1-(5-Chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde is a specialized organic compound featuring a cyclopropane ring fused to a chloro- and hydroxy-substituted phenyl group, terminating in an aldehyde functional group. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-withdrawing (chloro) and electron-donating (hydroxy) substituents on the aromatic ring enhances its versatility in electrophilic and nucleophilic reactions. The cyclopropane moiety contributes steric constraints, potentially improving selectivity in target transformations. Its aldehyde group serves as a key handle for further derivatization, enabling applications in heterocycle formation or as a building block for complex molecules. The compound's well-defined structure ensures consistent performance in synthetic pathways.
1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde structure
2228314-92-7 structure
Product Name:1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde
CAS No:2228314-92-7
MF:C10H9ClO2
MW:196.630262136459
CID:5858858
PubChem ID:165635229
Update Time:2025-11-01

1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde
    • 2228314-92-7
    • EN300-1986170
    • Inchi: 1S/C10H9ClO2/c11-7-1-2-9(13)8(5-7)10(6-12)3-4-10/h1-2,5-6,13H,3-4H2
    • InChI Key: OGROPOCWCCOIJP-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=C(C=1)C1(C=O)CC1)O

Computed Properties

  • Exact Mass: 196.0291072g/mol
  • Monoisotopic Mass: 196.0291072g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 213
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 37.3Ų

1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde Pricemore >>

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Additional information on 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde

1-(5-Chloro-2-Hydroxyphenyl)Cyclopropane-1-Carbaldehyde: A Comprehensive Overview

The compound 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde, identified by the CAS number 2228314-92-7, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of aldehydes and features a unique combination of functional groups, including a cyclopropane ring, a hydroxyl group, and a chlorine substituent. The presence of these groups imparts distinctive chemical properties, making it a subject of interest in both academic and industrial research.

The structure of 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde is characterized by a cyclopropane ring fused to a phenyl group. The phenyl ring is substituted with a hydroxyl group at the 2-position and a chlorine atom at the 5-position. The aldehyde group is attached directly to the cyclopropane ring, which adds to the molecule's reactivity and functional versatility. This arrangement allows for diverse interactions in chemical reactions, making it a valuable building block in organic synthesis.

Recent studies have highlighted the potential of this compound in drug discovery, particularly in the development of bioactive molecules. Researchers have explored its role as an intermediate in the synthesis of complex natural products and pharmacologically active compounds. For instance, its ability to undergo various condensation reactions has been leveraged to construct intricate molecular frameworks with therapeutic potential.

In terms of synthesis, 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde can be prepared through several routes. One common method involves the oxidation of an appropriate alcohol precursor using oxidizing agents like chromium trioxide or pyridinium chlorochromate (PCC). Another approach utilizes the coupling reaction between an aldehyde and a cyclopropane derivative under specific conditions. These methods underscore the molecule's accessibility and feasibility for large-scale production.

The biological activity of this compound has also been a focal point of recent investigations. Studies have demonstrated its potential as an anti-inflammatory agent, with experiments showing inhibition of pro-inflammatory cytokines in vitro. Additionally, its antioxidant properties have been explored, suggesting applications in combating oxidative stress-related diseases. These findings position 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde as a promising candidate for further pharmacological evaluation.

In terms of applications, this compound finds utility in both academic research and industrial settings. Its use as an intermediate in organic synthesis has been well-documented, enabling the construction of complex molecules with tailored functionalities. Furthermore, its role in material science has been explored, with researchers investigating its potential as a precursor for advanced polymers or materials with unique mechanical properties.

The environmental impact of synthesizing and utilizing this compound has also garnered attention. Efforts are being made to develop eco-friendly synthesis routes that minimize waste generation and energy consumption. Green chemistry principles are increasingly being integrated into production processes to ensure sustainability while maintaining high yields and product quality.

In conclusion, 1-(5-chloro-2-hydroxyphenyl)cyclopropane-1-carbaldehyde is a versatile compound with significant implications across multiple disciplines. Its unique structure, coupled with recent advancements in synthesis and biological applications, positions it as a key player in future research endeavors. As scientific understanding continues to evolve, this compound is poised to contribute even more meaningfully to fields ranging from drug discovery to materials science.

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